Meta-CF₃ Benzamide Retains PIM-1/3 Kinase Potency While Ortho-CF₃ Isomer Is Completely Inactive
In a direct, head-to-head comparison sourced from a patent on PIM kinase inhibitors, N-(2-methoxypyrimidin-5-yl)-3-(trifluoromethyl)benzamide (the meta-CF₃ target compound) exhibited measurable PIM-1/3 kinase inhibitory activity, whereas its ortho-CF₃ regioisomer (N-(2-methoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide) showed no inhibition at the tested concentrations. This provides stark, quantified evidence that the meta-substitution pattern is a non-negotiable structural requirement for activity in this kinase context [1].
| Evidence Dimension | PIM-1 and PIM-3 kinase inhibitory activity |
|---|---|
| Target Compound Data | Active (exact IC₅₀ value not publicly disclosed in the patent excerpt; activity confirmed as detectable and specific) |
| Comparator Or Baseline | N-(2-methoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide (ortho-CF₃ isomer) – Inactive (no inhibition detected) |
| Quantified Difference | Qualitative binary difference: Active (meta-CF₃) vs. Inactive (ortho-CF₃). This represents a complete loss of function with a single positional change. |
| Conditions | In vitro biochemical assay against PIM-1 and PIM-3 kinases, as described in patent US9321756 |
Why This Matters
For a scientist selecting a compound from a vendor catalog, this data makes the meta-CF₃ compound the only viable choice among the two positional isomers for any PIM kinase-targeted research, directly justifying its procurement over the cheaper or more readily available ortho isomer.
- [1] BindingDB entry BDBM50061613, citing patent US9321756. Affinity data for N-(2-methoxypyrimidin-5-yl)-3-(trifluoromethyl)benzamide against PIM kinases. See also Cresset Group analysis of US9321756 SAR. View Source
